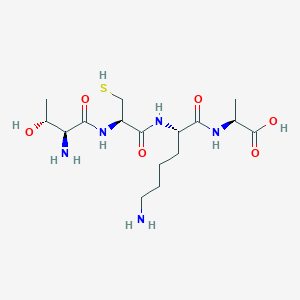

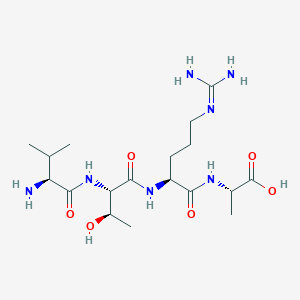

L-Threonyl-L-cysteinyl-L-lysyl-L-alanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Threonyl-L-cysteinyl-L-lysyl-L-alanine is a peptide compound composed of four amino acids: threonine, cysteine, lysine, and alanine

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Threonyl-L-cysteinyl-L-lysyl-L-alanine erfolgt üblicherweise mittels Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die schrittweise Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Anheftung der ersten Aminosäure: Die erste Aminosäure, L-Alanin, wird an das Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt, um die reaktive Aminogruppe freizulegen.

Kupplung: Die nächste Aminosäure, L-Lysin, wird unter Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden für L-Cystein und L-Threonin wiederholt.

Abspaltung: Das fertige Peptid wird unter Verwendung eines Abspaltungsreagenzes wie Trifluoressigsäure (TFA) vom Harz abgespalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound kann die großtechnische SPPS oder die rekombinante DNA-Technologie umfassen. Bei der rekombinanten DNA-Technologie wird das Gen, das für das Peptid kodiert, in einen Wirtsorganismus wie Escherichia coli eingebracht, der dann das Peptid über seine natürliche Proteinsynthesemaschinerie produziert.

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Threonyl-L-cysteinyl-L-lysyl-L-alanine kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Cysteinrest kann oxidiert werden, um Disulfidbrücken zu bilden.

Reduktion: Disulfidbrücken können zu freien Thiolgruppen reduziert werden.

Substitution: Aminogruppen können an Substitutionsreaktionen mit Elektrophilen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder Iod (I2) können verwendet werden, um Cysteinreste zu oxidieren.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol können Disulfidbrücken reduzieren.

Substitution: Elektrophile wie Acylchloride oder Alkylhalogenide können unter basischen Bedingungen mit Aminogruppen reagieren.

Hauptprodukte

Oxidation: Bildung von Disulfid-verknüpften Peptiden.

Reduktion: Regeneration von freien Thiolgruppen.

Substitution: Bildung von N-Acyl- oder N-Alkyl-Derivaten.

Wissenschaftliche Forschungsanwendungen

L-Threonyl-L-cysteinyl-L-lysyl-L-alanine hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Biochemie: Wird als Modellpeptid verwendet, um die Proteinfaltung und -stabilität zu untersuchen.

Medizin: Potenzielle therapeutische Anwendungen aufgrund seiner Fähigkeit, Disulfidbrücken zu bilden, die Proteinstrukturen stabilisieren können.

Industrie: Wird bei der Entwicklung von Peptid-basierten Materialien und als Baustein für komplexere Peptide verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound beruht auf seiner Fähigkeit, durch Disulfidbrücken stabile Strukturen zu bilden. Der Cysteinrest kann Disulfidbrücken mit anderen Cysteinresten bilden und so die dreidimensionale Struktur des Peptids stabilisieren. Diese Stabilisierung kann die biologische Aktivität des Peptids und seine Resistenz gegen Abbau verbessern.

Wirkmechanismus

The mechanism of action of L-Threonyl-L-cysteinyl-L-lysyl-L-alanine involves its ability to form stable structures through disulfide bonds. The cysteine residue can form disulfide bonds with other cysteine residues, stabilizing the peptide’s three-dimensional structure. This stabilization can enhance the peptide’s biological activity and resistance to degradation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl-L-alanine: Ein ähnliches Peptid mit zusätzlichen Cysteinresten, das mehr Disulfidbrücken bilden kann.

L-Threonyl-L-phenylalanyl-L-isoleucyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-cysteinyl-L-threonyl-L-valyl-L-seryl-L-lysyl-L-alpha-glutamyl-L-cysteinyl-L-tryptophyl-L-alanyl-L-prolyl-L-cysteinyl-L-lysyl-L-alanyl-L-alanyl-L-phenylalanyl-glycyl-L-valyl-L-alpha-aspartyl-L-arginyl-glycyl-L-lysyl-L-cysteinyl-L-methionyl-glycyl-L-lysyl-L-lysyl-L-cysteinyl-L-lysyl-L-cysteinyl-L-tyrosyl-L-valine: Ein komplexeres Peptid mit einer Vielzahl von Aminosäuren.

Einzigartigkeit

L-Threonyl-L-cysteinyl-L-lysyl-L-alanine ist aufgrund seiner spezifischen Sequenz von Aminosäuren einzigartig, die ihm die Bildung stabiler Strukturen durch Disulfidbrücken ermöglicht. Diese Stabilität macht es für verschiedene Anwendungen in Forschung und Industrie wertvoll.

Eigenschaften

CAS-Nummer |

798541-20-5 |

|---|---|

Molekularformel |

C16H31N5O6S |

Molekulargewicht |

421.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]propanoic acid |

InChI |

InChI=1S/C16H31N5O6S/c1-8(16(26)27)19-13(23)10(5-3-4-6-17)20-14(24)11(7-28)21-15(25)12(18)9(2)22/h8-12,22,28H,3-7,17-18H2,1-2H3,(H,19,23)(H,20,24)(H,21,25)(H,26,27)/t8-,9+,10-,11-,12-/m0/s1 |

InChI-Schlüssel |

XGKPLUCIEDFCBQ-OSUNSFLBSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)N)O |

Kanonische SMILES |

CC(C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12518908.png)

![Phosphine, bis(1-methylethyl)[3-(triphenylsilyl)phenyl]-](/img/structure/B12518909.png)

![2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12518928.png)

![N-[(2-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518933.png)

![1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12518950.png)

![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid](/img/structure/B12518966.png)